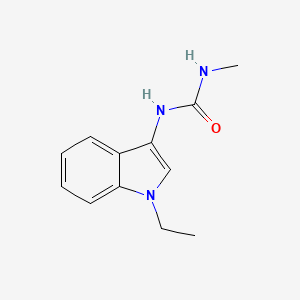

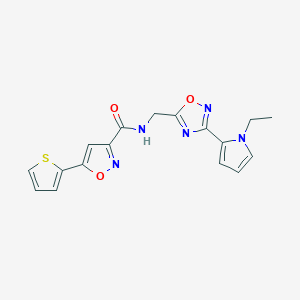

1-(1-ethyl-1H-indol-3-yl)-3-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole compounds, such as 1-(1-ethyl-1H-indol-3-yl)-3-methylurea, are of great interest due to their diverse biological activities . They have been found to possess anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities .

Synthesis Analysis

While the specific synthesis process for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is not available, similar compounds are often synthesized through reactions involving indole and various reagents .Molecular Structure Analysis

The molecular structure of similar compounds typically includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 1-(1-ethyl-1H-indol-3-yl)-3-methylurea would depend on its specific structure. For example, similar compounds have a molecular weight of around 187.24 and a density of 1.06g/cm3 .Applications De Recherche Scientifique

Applications in Plant Growth and Protection

- Ethylene Inhibition in Fruits and Vegetables: Compounds like 1-methylcyclopropene (1-MCP) are used to inhibit ethylene perception, impacting fruit ripening and senescence. This has implications for extending the shelf life of various fruits and vegetables, such as apples and bananas, by improving maintenance of product quality after harvest (Watkins, 2006).

Applications in Organic Synthesis

- Enantioselective Synthesis: Primary amine-thiourea derivatives demonstrate highly enantioselective catalysis for the conjugate addition of ketones to nitroalkenes. This illustrates the potential for creating compounds with precise chirality, important in pharmaceutical synthesis (Huang & Jacobsen, 2006).

- Corrosion Inhibition: 3-Amino alkylated indoles have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions. This research suggests applications in the protection of metals from corrosion, contributing to materials science (Verma et al., 2016).

- Chemical Synthesis Enhancements: Studies on carboxylation, ethoxycarbonylation, and carbamoylation of indoles under certain conditions have provided valuable insights into synthetic chemistry, offering pathways to novel compounds (Nemoto et al., 2016).

Antimicrobial and Antiviral Research

- Antimicrobial and Antiviral Compounds: Research into the isolation of new compounds from fungi and their antiviral activities against viruses such as H1N1 demonstrates the ongoing search for new therapeutic agents. Such studies are foundational in drug discovery, especially for treating infectious diseases (Wang et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

1-(1-ethylindol-3-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-15-8-10(14-12(16)13-2)9-6-4-5-7-11(9)15/h4-8H,3H2,1-2H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNJFCZJNXAEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-1H-indol-3-yl)-3-methylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842931.png)

![3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2842932.png)

![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2842937.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)

![1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2842943.png)